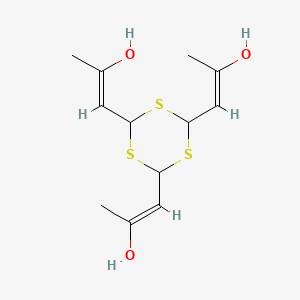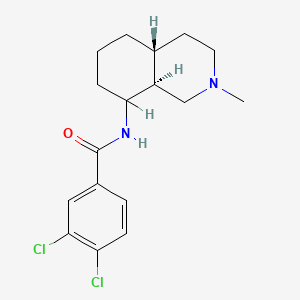
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a decahydroisoquinoline core, substituted with a 3,4-dichlorobenzamido group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo hydrogenation to form the decahydroisoquinoline core. The introduction of the 3,4-dichlorobenzamido group can be achieved through amide bond formation reactions, often using reagents such as 3,4-dichlorobenzoyl chloride and appropriate amines. The methyl group is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient hydrogenation and amide bond formation.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and amide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of isoquinoline compounds are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Isoquinoline derivatives have been explored for their therapeutic potential in treating various diseases. This compound may be investigated for its potential medicinal properties.
Industry
In the industrial sector, isoquinoline compounds are used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- would depend on its specific biological or chemical activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the decahydro and substituted groups.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- is unique due to its specific substitution pattern and the presence of the 3,4-dichlorobenzamido group. This structural uniqueness may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
53525-94-3 |
|---|---|
Molekularformel |
C17H22Cl2N2O |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-8-7-11-3-2-4-16(13(11)10-21)20-17(22)12-5-6-14(18)15(19)9-12/h5-6,9,11,13,16H,2-4,7-8,10H2,1H3,(H,20,22)/t11-,13-,16?/m1/s1 |
InChI-Schlüssel |
MWEVQAAGLFTBSC-BXKKICEVSA-N |
Isomerische SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)

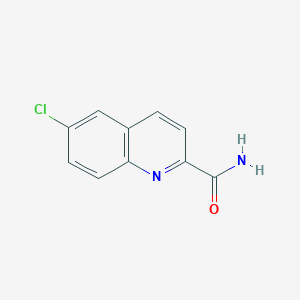
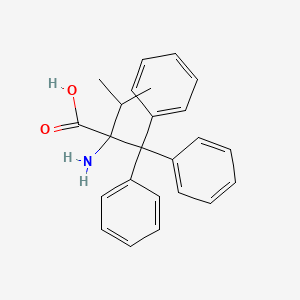
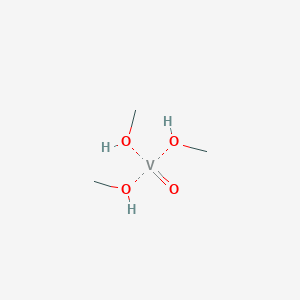
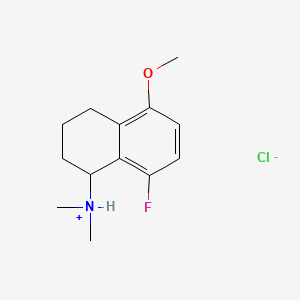
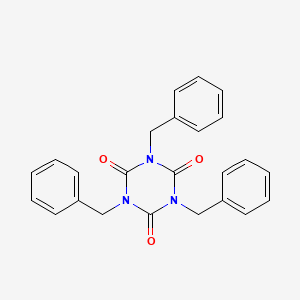
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
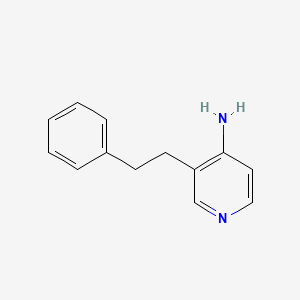
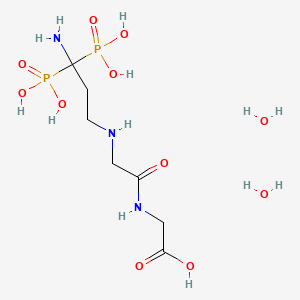
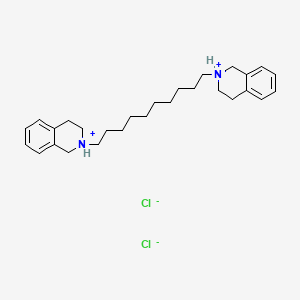
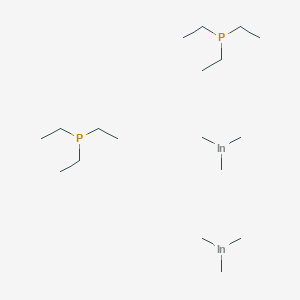
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
